Cas no 1082040-69-4 (3-Bromo-5-methyl-6-nitro-1H-indazole)
3-Bromo-5-methyl-6-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-methyl-6-nitro-1H-indazole
- 3-Bromo-5-methyl-6-nitro (1H)indazole
- HBYMRDKKBLIACT-UHFFFAOYSA-N
- FCH1405957
- TZ000650
- 3-bromo-5-methyl-6-nitro-2H-indazole
- W11971
- EN300-3258262
- 3-Bromo-5-methyl-6-nitro-[1H]indazole
- SY127621
- MFCD11845491
- SCHEMBL16620326
- AKOS037645764
- CS-0036261
- DB-204438
- AS-63299
- 1082040-69-4
-
- MDL: MFCD11845491
- Inchi: 1S/C8H6BrN3O2/c1-4-2-5-6(10-11-8(5)9)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
- InChI Key: HBYMRDKKBLIACT-UHFFFAOYSA-N
- SMILES: BrC1=C2C=C(C)C(=CC2=NN1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 254.96434g/mol
- Monoisotopic Mass: 254.96434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5
- XLogP3: 2.8
3-Bromo-5-methyl-6-nitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B808548-10mg |
3-Bromo-5-methyl-6-nitro-2H-indazole |
1082040-69-4 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B808548-50mg |
3-Bromo-5-methyl-6-nitro-2H-indazole |
1082040-69-4 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | B808548-100mg |
3-Bromo-5-methyl-6-nitro-2H-indazole |
1082040-69-4 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM238192-1g |
3-Bromo-5-methyl-6-nitro-1H-indazole |
1082040-69-4 | 95% | 1g |
$842 | 2021-08-04 | |
| ChemScence | CS-0036261-100mg |
3-Bromo-5-methyl-6-nitro-1H-indazole |
1082040-69-4 | 100mg |
$260.0 | 2022-04-28 | ||
| ChemScence | CS-0036261-250mg |
3-Bromo-5-methyl-6-nitro-1H-indazole |
1082040-69-4 | 250mg |
$433.0 | 2022-04-28 | ||
| ChemScence | CS-0036261-1g |
3-Bromo-5-methyl-6-nitro-1H-indazole |
1082040-69-4 | 1g |
$865.0 | 2022-04-28 | ||
| Chemenu | CM238192-250mg |
3-Bromo-5-methyl-6-nitro-1H-indazole |
1082040-69-4 | 95% | 250mg |
$399 | 2023-02-19 | |
| Chemenu | CM238192-1g |
3-Bromo-5-methyl-6-nitro-1H-indazole |
1082040-69-4 | 95% | 1g |
$798 | 2023-02-19 | |
| eNovation Chemicals LLC | Y0997487-1g |
3-Bromo-5-methyl-6-nitro (1H)indazole |
1082040-69-4 | 95% | 1g |
$725 | 2024-08-02 |
3-Bromo-5-methyl-6-nitro-1H-indazole Suppliers
3-Bromo-5-methyl-6-nitro-1H-indazole Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 3-Bromo-5-methyl-6-nitro-1H-indazole
Introduction to 3-Bromo-5-methyl-6-nitro-1H-indazole (CAS No. 1082040-69-4)
3-Bromo-5-methyl-6-nitro-1H-indazole, identified by the Chemical Abstracts Service Number (CAS No.) 1082040-69-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole family, a class of molecules known for their diverse biological activities and potential applications in drug discovery. The structural features of 3-Bromo-5-methyl-6-nitro-1H-indazole, including the presence of a bromine atom, a methyl group, and a nitro group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The indazole core is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is known to exhibit various pharmacological effects. The introduction of substituents such as bromine, methyl, and nitro groups at specific positions on the indazole ring can modulate its biological activity, making it a versatile intermediate in the synthesis of pharmacologically active compounds. The bromine atom, in particular, serves as a useful handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures.
In recent years, 3-Bromo-5-methyl-6-nitro-1H-indazole has been explored in several research studies due to its potential applications in the development of novel therapeutic agents. One notable area of interest is its role as a precursor in the synthesis of indazole derivatives with anti-inflammatory, antimicrobial, and anticancer properties. The nitro group, for instance, can be reduced to an amine group under appropriate conditions, leading to the formation of new nitrogen-containing heterocycles that may exhibit enhanced biological activity. Additionally, the methyl group at position 5 can influence the electronic properties of the indazole ring, thereby affecting its interaction with biological targets.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 3-Bromo-5-methyl-6-nitro-1H-indazole, making it more accessible for industrial and academic research purposes. Modern techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize reaction conditions and improve yields. These innovations have not only facilitated the synthesis of this compound but also opened up new avenues for exploring its biological potential.
The pharmacological profile of 3-Bromo-5-methyl-6-nitro-1H-indazole has been investigated in several preclinical studies. Researchers have demonstrated its efficacy in inhibiting certain enzymes and receptors involved in inflammation and cancer progression. For example, studies have shown that derivatives of this compound can modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Furthermore, preliminary data suggest that 3-Bromo-5-methyl-6-nitro-1H-indazole may exhibit inhibitory effects on kinases and other targets relevant to cancer therapy.
The structural diversity offered by 3-Bromo-5-methyl-6-nitro-1H-indazole makes it an attractive scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding interactions between this compound and biological targets. This approach has been instrumental in designing novel drug candidates with improved potency and selectivity. Additionally, high-throughput screening (HTS) techniques have been used to rapidly assess the biological activity of large libraries of indazole derivatives derived from 3-Bromo-5-methyl-6-nitro-1H-indazole, accelerating the discovery process.
The synthetic utility of 3-Bromo-5-methyl-6-nitro-1H-indazole extends beyond pharmaceutical applications. It has also been utilized in materials science and agrochemical research due to its ability to serve as a building block for more complex molecules. For instance, researchers have explored its use in the synthesis of organic semiconductors and ligands for metal-catalyzed reactions. The versatility of this compound underscores its importance as a chemical intermediate in various scientific disciplines.
Future directions in the study of 3-Bromo-5-methyl-6-nitro-1H-indazole include further exploration of its pharmacological properties and development of novel synthetic strategies for its derivatives. Advances in biocatalysis and green chemistry may also contribute to more sustainable methods for producing this compound on an industrial scale. As our understanding of its biological activity grows, so too will its potential applications in medicine and beyond.
In conclusion,3-Bromo-5-methyl-6-nitro-1H-indazole (CAS No. 1082040-69-4) is a multifaceted compound with significant promise in pharmaceutical research. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents with potential applications across various disease areas. As ongoing research continues to uncover new aspects of its biology and synthetic utility,3-Bromo-5-methyl -6-nitro -1H -indazole is poised to remain at the forefront of medicinal chemistry innovation.
1082040-69-4 (3-Bromo-5-methyl-6-nitro-1H-indazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)